![molecular formula C12H19ClN7O15P3 B13098465 [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13098465.png)
[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a morpholine ring, a purine base, and multiple phosphate groups, making it a unique and versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves several steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an amino alcohol and an epoxide under acidic conditions.
Attachment of the Purine Base: The purine base is introduced via a nucleophilic substitution reaction, where the amino group of the purine attacks a halogenated intermediate.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl groups using phosphoryl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chloroacetyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a nucleotide analog. It can be incorporated into nucleic acids, providing insights into DNA and RNA synthesis and function.
Medicine
Medically, this compound shows promise as an antiviral agent. Its ability to interfere with viral replication makes it a candidate for the development of new therapeutic drugs.
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by incorporating into nucleic acids, disrupting their normal function. This leads to the inhibition of viral replication and other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer within cells.
Guanosine Monophosphate (GMP): A nucleotide that plays a role in cellular signaling.
Cytidine Triphosphate (CTP): A nucleotide involved in the synthesis of RNA.
Uniqueness
The uniqueness of [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its combination of a morpholine ring, a purine base, and multiple phosphate groups. This structure provides a versatile platform for chemical modifications, making it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C12H19ClN7O15P3 |
|---|---|
Peso molecular |
629.69 g/mol |
Nombre IUPAC |
[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19ClN7O15P3/c13-1-5(21)18-20-9(23)4(2-32-37(28,29)35-38(30,31)34-36(25,26)27)33-11(10(20)24)19-3-15-6-7(19)16-12(14)17-8(6)22/h3-4,9-11,23-24H,1-2H2,(H,18,21)(H,28,29)(H,30,31)(H2,25,26,27)(H3,14,16,17,22)/t4-,9-,10+,11-/m0/s1 |
Clave InChI |
XPEFNHRUQLQXLI-HZJFPFJZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@@H]3[C@H](N([C@H]([C@@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)NC(=O)CCl)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(N(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)NC(=O)CCl)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


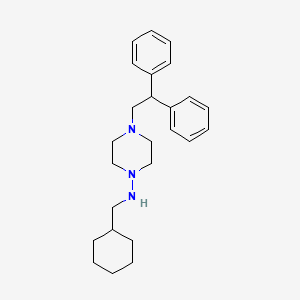
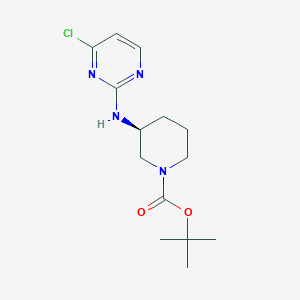
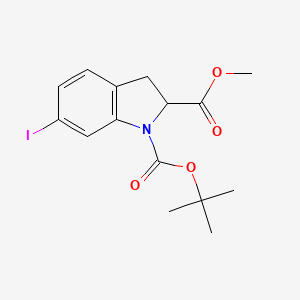
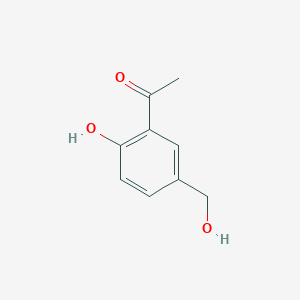
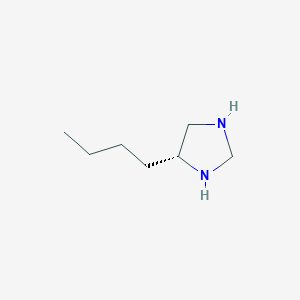
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13098421.png)
![1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene](/img/structure/B13098429.png)
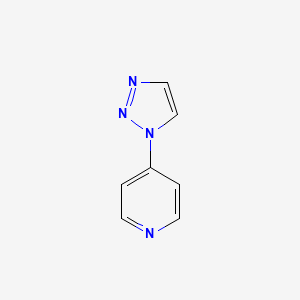
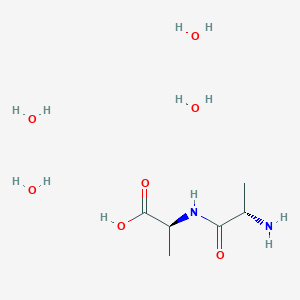

![4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13098451.png)

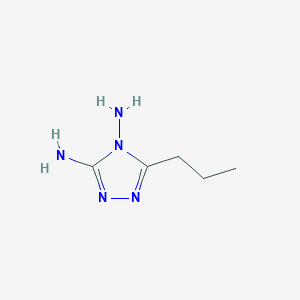
![(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B13098458.png)
